Methyl 4-cyano-2-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 4-cyano-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H6F3NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-2-(trifluoromethoxy)benzoate typically involves the introduction of the cyano and trifluoromethoxy groups onto a benzoate precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 4-cyano-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Similar structure but lacks the cyano group.
Methyl 4-cyanobenzoate: Similar structure but lacks the trifluoromethoxy group.
Methyl 2-(trifluoromethoxy)benzoate: Similar structure but with the trifluoromethoxy group in a different position on the benzene ring.
Uniqueness
Methyl 4-cyano-2-(trifluoromethoxy)benzoate is unique due to the presence of both the cyano and trifluoromethoxy groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and make it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H6F3NO3 |
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Molecular Weight |
245.15 g/mol |
IUPAC Name |
methyl 4-cyano-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H6F3NO3/c1-16-9(15)7-3-2-6(5-14)4-8(7)17-10(11,12)13/h2-4H,1H3 |
InChI Key |
VVQMAXXNEMBUEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)OC(F)(F)F |
Origin of Product |
United States |
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